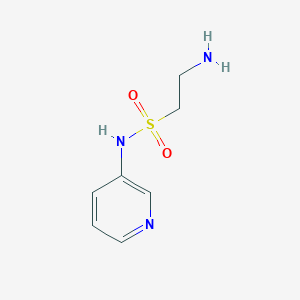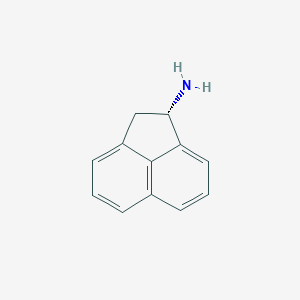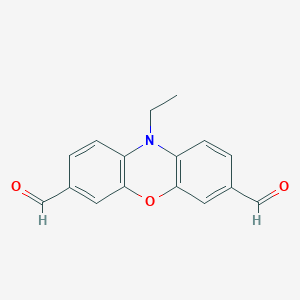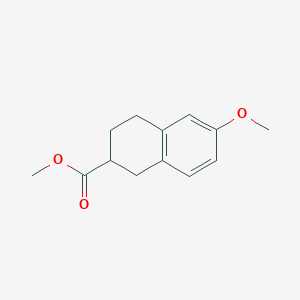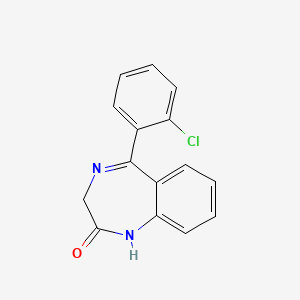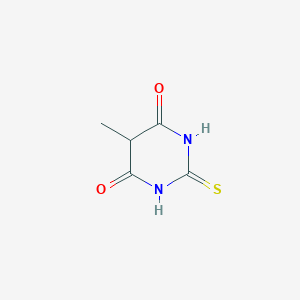
5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
概要
説明
5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione, also known as Thiamine Pyrophosphate (TPP), is a coenzyme that is essential for the metabolism of carbohydrates and amino acids in the human body. It is synthesized in the body from Vitamin B1 or Thiamine. TPP is involved in several biochemical reactions, including the Krebs cycle and the oxidative decarboxylation of pyruvate.
作用機序
TPP acts as a coenzyme in several enzymatic reactions, including the Krebs cycle and the oxidative decarboxylation of pyruvate. It binds to enzymes and facilitates the transfer of chemical groups between molecules. TPP also plays a role in the regulation of gene expression by binding to RNA molecules and altering their structure.
生化学的および生理学的効果
TPP has several biochemical and physiological effects. It is essential for the metabolism of carbohydrates and amino acids in the human body. It is also involved in the synthesis of neurotransmitters and the regulation of gene expression. TPP deficiency has been linked to several diseases, including Beriberi and Wernicke-Korsakoff syndrome.
実験室実験の利点と制限
TPP is a widely used coenzyme in biochemical and physiological experiments. It is readily available and relatively inexpensive. However, its use is limited by its instability in solution and its sensitivity to pH and temperature changes.
将来の方向性
1. The development of new methods for the synthesis of TPP and its analogs.
2. The investigation of the role of TPP in the regulation of gene expression.
3. The study of the biochemical and physiological effects of TPP deficiency in different tissues and organs.
4. The development of new drugs that target the TPP-dependent enzymes.
5. The investigation of the role of TPP in the regulation of metabolism and energy balance.
科学的研究の応用
TPP has several scientific research applications. It is used as a cofactor in several enzymatic reactions, including the Krebs cycle and the oxidative decarboxylation of pyruvate. It is also involved in the synthesis of neurotransmitters and the regulation of gene expression. TPP deficiency has been linked to several diseases, including Beriberi and Wernicke-Korsakoff syndrome.
特性
IUPAC Name |
5-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-2-3(8)6-5(10)7-4(2)9/h2H,1H3,(H2,6,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAXZEZCHFBYBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=S)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509130 | |
| Record name | 5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |
CAS RN |
23450-37-5 | |
| Record name | 5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-Methylphenyl)ethynyl]aniline](/img/structure/B3394461.png)
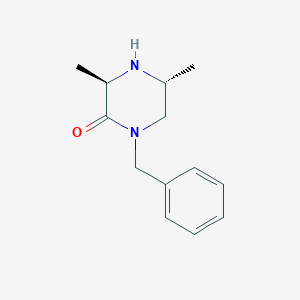
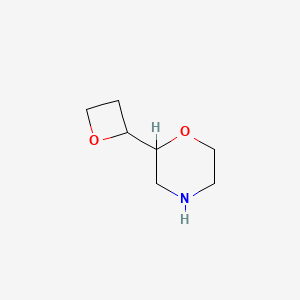
![N,N'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline]](/img/structure/B3394466.png)
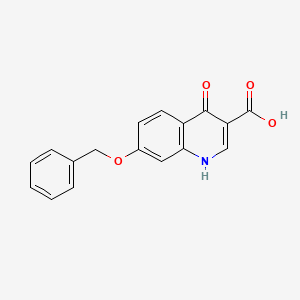
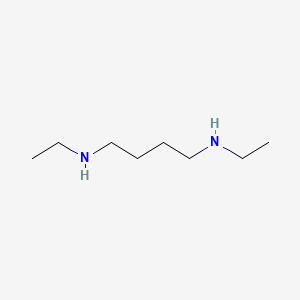
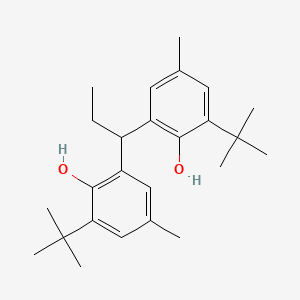
![tert-Butyl [5-(4-chlorophenyl)-5-oxopentyl]carbamate](/img/structure/B3394498.png)
